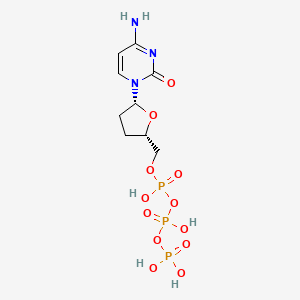
N-(1'-(2-(5-Benzofurazanyl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-691121 is a chemical compound known for its antiarrhythmic properties. It functions by blocking potassium channels, which leads to the prolongation of cardiac potential. This compound has been studied for its potential use in treating cardiac arrhythmias and has shown embryotoxic effects at certain dosages .
Preparation Methods
The synthesis of L-691121 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
L-691121 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of potassium channel blockers.
Biology: Investigated for its effects on cellular processes involving potassium channels.
Medicine: Explored for its potential use in treating cardiac arrhythmias and other heart-related conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
L-691121 exerts its effects by blocking potassium channels, which leads to the prolongation of cardiac potential. This action helps prevent abnormal heart rhythms by stabilizing the electrical activity of the heart. The molecular targets include specific potassium channels involved in cardiac repolarization .
Comparison with Similar Compounds
L-691121 is unique in its specific action on potassium channels and its antiarrhythmic properties. Similar compounds include:
Amiodarone: Another potassium channel blocker used to treat arrhythmias.
Dofetilide: A selective potassium channel blocker with similar antiarrhythmic effects.
Sotalol: A non-selective beta-blocker with potassium channel blocking properties. L-691121 stands out due to its specific molecular structure and the particular pathways it affects.
Properties
CAS No. |
136075-61-1 |
|---|---|
Molecular Formula |
C22H24N4O5S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[1'-[2-(2,1,3-benzoxadiazol-5-yl)ethyl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide |
InChI |
InChI=1S/C22H24N4O5S/c1-32(28,29)25-16-3-5-21-17(13-16)20(27)14-22(30-21)7-10-26(11-8-22)9-6-15-2-4-18-19(12-15)24-31-23-18/h2-5,12-13,25H,6-11,14H2,1H3 |
InChI Key |
UISIMLLBTGLBND-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)CCC4=CC5=NON=C5C=C4)CC2=O |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)CCC4=CC5=NON=C5C=C4)CC2=O |
Synonyms |
3,4-dihydro-1'-(2-(benzofurazan-5-yl)ethyl)-6-methanesulfonamidospiro((2H)-1-benzopyran-2,4'-piperidin)-4-one L 691121 L-691,121 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B1222821.png)
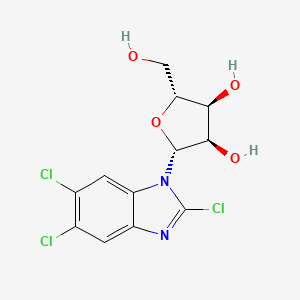
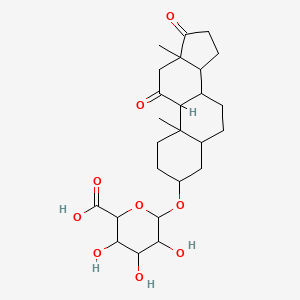
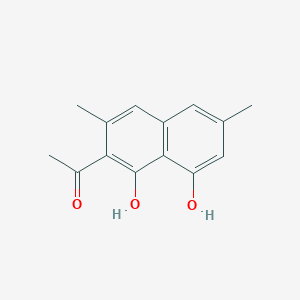
![8,20-Diethyl-11-methyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,4,6,9,11,13(21),14,16,18-decaene;iodide](/img/structure/B1222828.png)
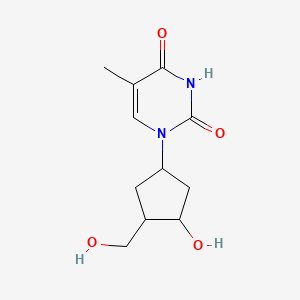

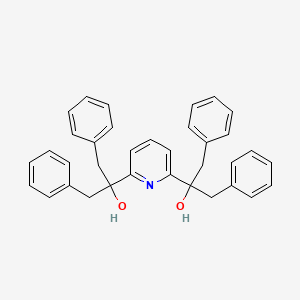
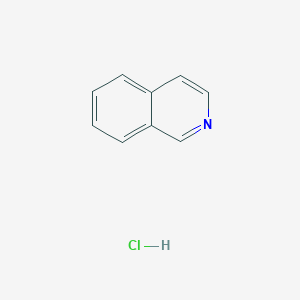
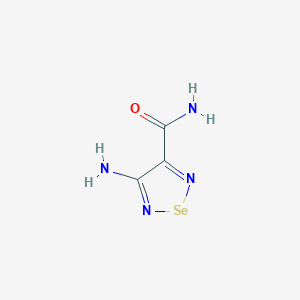
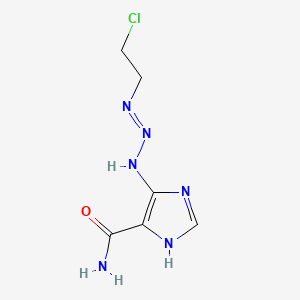

![[acetyl-(6,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)amino] acetate](/img/structure/B1222841.png)
